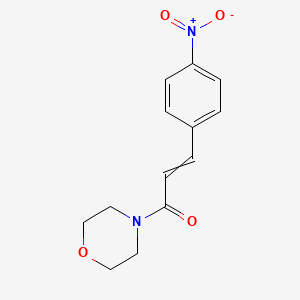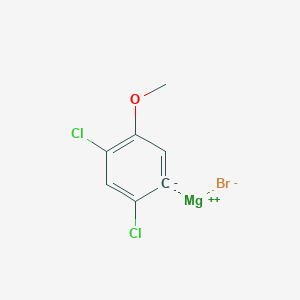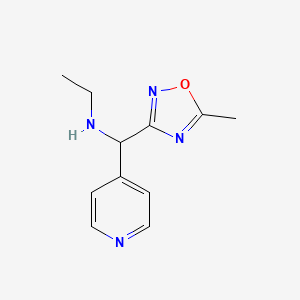![molecular formula C14H16Cl2N2OS B14883895 N'-cyclopentylidene-2-[(2,6-dichlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B14883895.png)
N'-cyclopentylidene-2-[(2,6-dichlorobenzyl)sulfanyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Cyclopentylidene-2-((2,6-dichlorobenzyl)thio)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentylidene group attached to a hydrazide moiety, with a 2,6-dichlorobenzylthio substituent. Its molecular formula is C14H16Cl2N2OS, and it has a molecular weight of 331.26 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclopentylidene-2-((2,6-dichlorobenzyl)thio)acetohydrazide typically involves the reaction of cyclopentanone with 2,6-dichlorobenzylthiol and hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity .
化学反応の分析
Types of Reactions
N’-Cyclopentylidene-2-((2,6-dichlorobenzyl)thio)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
N’-Cyclopentylidene-2-((2,6-dichlorobenzyl)thio)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-Cyclopentylidene-2-((2,6-dichlorobenzyl)thio)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes .
類似化合物との比較
Similar Compounds
- N’-(2,6-Dichlorobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide
- 2-[(2,6-Dichlorobenzyl)thio]acetohydrazide
- 2-(6-Chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide
Uniqueness
N’-Cyclopentylidene-2-((2,6-dichlorobenzyl)thio)acetohydrazide stands out due to its unique combination of a cyclopentylidene group and a 2,6-dichlorobenzylthio substituent.
特性
分子式 |
C14H16Cl2N2OS |
|---|---|
分子量 |
331.3 g/mol |
IUPAC名 |
N-(cyclopentylideneamino)-2-[(2,6-dichlorophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C14H16Cl2N2OS/c15-12-6-3-7-13(16)11(12)8-20-9-14(19)18-17-10-4-1-2-5-10/h3,6-7H,1-2,4-5,8-9H2,(H,18,19) |
InChIキー |
OETDDENMVHRYFT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=NNC(=O)CSCC2=C(C=CC=C2Cl)Cl)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


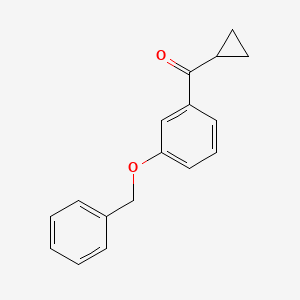
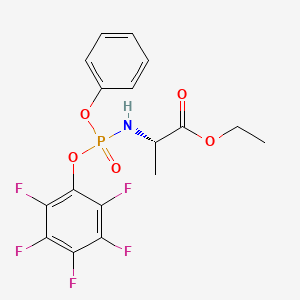
![[4-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B14883821.png)
![(1S,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14883832.png)
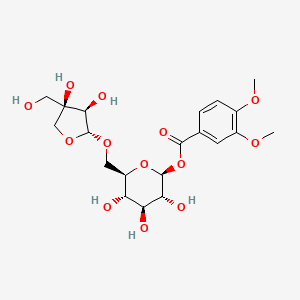
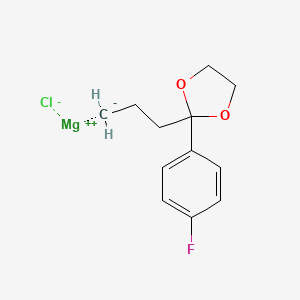

![(1S,2R,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14883864.png)
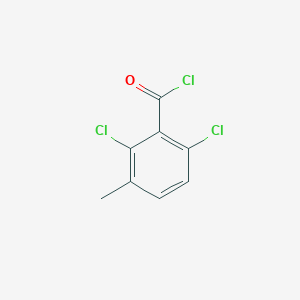
![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate](/img/structure/B14883878.png)
